Cas no 403661-78-9 (Boc-b-HoPhe(2-Br)-OH)

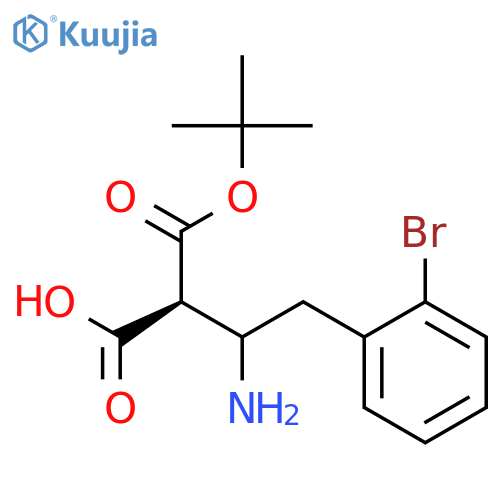

Boc-b-HoPhe(2-Br)-OH structure

商品名:Boc-b-HoPhe(2-Br)-OH

CAS番号:403661-78-9

MF:C15H20BrNO4

メガワット:358.227603912354

MDL:MFCD03788796

CID:328323

PubChem ID:2761587

Boc-b-HoPhe(2-Br)-OH 化学的及び物理的性質

名前と識別子

-

- Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bS)-

- Boc-(S)-3-Amino-4-(2-bromo-phenyl)-butyric acid

- (2S)-3-amino-4-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid

- Benzenebutanoic acid, 2-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βS)-

- Boc-(S)-3-Amino-4-(2-bromophenyl)-butyric acid

- BOC-2-BROMO-L-BETA-HOMOPHENYLALANINE,

- Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bS)

- BOC-(S)-3-AMINO-4-(2-BROMOPHENYL)BUTANOIC ACID

- BOC-D-PHE(2-BR)-(C*CH2)OH

- Boc-L-3-Amino-4-(2-bromophenyl)butyricacid

- BOC-PHE(2-BR)-(C*CH2)OH

- BOC-Β-HOPHE(2-BR)-OH

- RARECHEM AK PT F130

- (betaS)-2-Bromo-beta-[[(tert-butoxy)carbonyl]amino]benzenebutanoic acid

- (3S)-4-(2-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid

- 403661-78-9

- boc-(s)-3-amino-4-(2-bromophenyl)butyric acid

- AC-25447

- FD10312

- AKOS015948735

- (3S)-4-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- MFCD03788796

- (S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoicacid

- (S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid

- C15H20BrNO4

- (3S)-4-(2-BROMOPHENYL)-3-[(TERT-BUTOXYCARBONYL)AMINO]BUTANOIC ACID

- EN300-12444634

- CS-0154494

- PS-12245

- Boc-2-bromo-L-beta-homophenylalanine

- (S)-3-(Boc-amino)-4-(2-bromophenyl)butanoic acid

- Boc-b-HoPhe(2-Br)-OH

-

- MDL: MFCD03788796

- インチ: InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

- InChIKey: MOFCTVVLGCILTN-NSHDSACASA-N

- ほほえんだ: CC(C)(OC(N[C@H](CC(O)=O)CC1=CC=CC=C1Br)=O)C

計算された属性

- せいみつぶんしりょう: 357.05800

- どういたいしつりょう: 357.05757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 367

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

- 密度みつど: 1.370

- PSA: 75.63000

- LogP: 3.75050

Boc-b-HoPhe(2-Br)-OH セキュリティ情報

Boc-b-HoPhe(2-Br)-OH 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-b-HoPhe(2-Br)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM220652-1g |

(S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid |

403661-78-9 | 95% | 1g |

$589 | 2023-02-18 | |

| eNovation Chemicals LLC | D959321-250mg |

BOC-(S)-3-AMINO-4-(2-BROMO-PHENYL)-BUTYRIC ACID |

403661-78-9 | 95% | 250mg |

$190 | 2024-06-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-293639-100mg |

Boc-2-bromo-L-beta-homophenylalanine, |

403661-78-9 | 100mg |

¥737.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | D959321-100mg |

BOC-(S)-3-AMINO-4-(2-BROMO-PHENYL)-BUTYRIC ACID |

403661-78-9 | 95% | 100mg |

$165 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AZ623-50mg |

Boc-b-HoPhe(2-Br)-OH |

403661-78-9 | 98% | 50mg |

551.0CNY | 2021-07-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AZ623-200mg |

Boc-b-HoPhe(2-Br)-OH |

403661-78-9 | 98% | 200mg |

1379.0CNY | 2021-07-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S916993-100mg |

(S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid |

403661-78-9 | 98% | 100mg |

¥1,798.20 | 2022-08-31 | |

| Chemenu | CM220652-1g |

(S)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid |

403661-78-9 | 95% | 1g |

$448 | 2021-06-09 | |

| abcr | AB165920-1 g |

Boc-(S)-3-Amino-4-(2-bromo-phenyl)-butyric acid |

403661-78-9 | 1g |

€637.00 | 2023-06-23 | ||

| Enamine | EN300-12444634-0.5g |

(3S)-4-(2-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid |

403661-78-9 | 95% | 0.5g |

$164.0 | 2023-05-26 |

Boc-b-HoPhe(2-Br)-OH 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

403661-78-9 (Boc-b-HoPhe(2-Br)-OH) 関連製品

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:403661-78-9)Boc-b-HoPhe(2-Br)-OH

清らかである:99%/99%

はかる:250mg/1g

価格 ($):160.0/399.0

atkchemica

(CAS:403661-78-9)Boc-b-HoPhe(2-Br)-OH

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ